3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide is a compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of a hydroxyl group at the 3-position of the naphthalene ring and a phenylcarbamoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The phenyl group can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(phenylcarbamoyl)naphthalene-2-carboxamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted phenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
3-Hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a different spectrum of antimicrobial activity and may have varying degrees of potency against different bacterial strains .
Properties
CAS No. |
52505-78-9 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-hydroxy-N-(phenylcarbamoyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-11-13-7-5-4-6-12(13)10-15(16)17(22)20-18(23)19-14-8-2-1-3-9-14/h1-11,21H,(H2,19,20,22,23) |
InChI Key |
CTMWZRYXDMDMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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